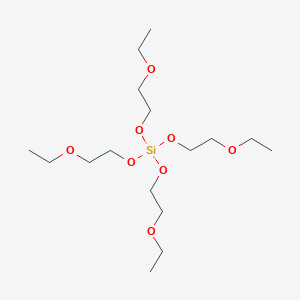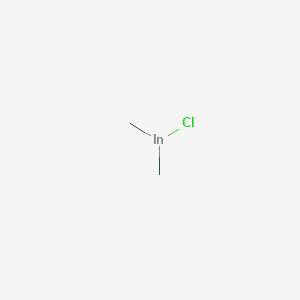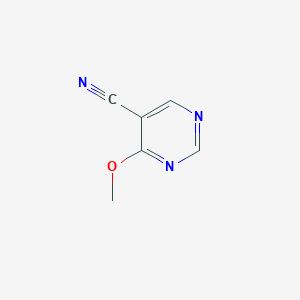
Tetrakis(2-ethoxyethyl) orthosilicate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of silica particles using the Stöber process involves the hydrolysis and condensation of TEOS in the presence of ammonia and water in an alcohol solution . This method could potentially be adapted for the synthesis of Tetrakis(2-ethoxyethyl) orthosilicate by altering the alkoxide groups attached to the silicon atom. The synthesis of other related compounds, such as tetrakis((ethoxycarbonyl)methoxy)tetrathiacalix arene, involves the use of ethyl bromoacetate and alkaline metal carbonates, indicating that the ethoxy groups can be manipulated under certain conditions .
Molecular Structure Analysis
The structure of organosilicate compounds is crucial for their function and potential applications. For example, the crystal structure of tetrakis(phenylmethoxy)methane shows an S4 symmetry around the central carbon with specific C—O bond lengths and angles . This information is valuable when considering the molecular structure of Tetrakis(2-ethoxyethyl) orthosilicate, as it may exhibit similar bonding patterns and symmetries.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving organosilicate compounds. The hydrolysis of TEOS, a reaction central to the Stöber process, is a first-order process in the orthosilicate concentration and is catalyzed by ammonia . This reaction is a key step in the growth of silica particles and could be relevant to the chemical reactions that Tetrakis(2-ethoxyethyl) orthosilicate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicate compounds are influenced by their molecular structure and the nature of their substituents. The size and size distribution of silica particles synthesized from TEOS can be controlled by varying the concentrations of TEOS, ammonia, and water . This suggests that the properties of Tetrakis(2-ethoxyethyl) orthosilicate could also be fine-tuned by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Silica Monoliths with Hierarchical Porosity : Tetrakis(2-hydroxyethyl)-, tetrakis(2-hydroxypropyl)-, and tetrakis(2,3-dihydroxypropyl)orthosilicate, derived from tetraethylorthosilicate and corresponding alcohols, are used in the synthesis of silica monoliths. These monoliths exhibit a hierarchical network structure with bimodal pore size distribution and high surface areas, useful in various applications like catalysis, adsorption, and filtration (Brandhuber et al., 2005).
Fabrication of Microparticles for Sustained Release Application : Tetrakis(2-methoxyethyl) orthosilicate is used as a new precursor in the fabrication of microparticles for sustained release applications, especially in biopharmaceuticals. Its water solubility and moderate pH hydrolysis make it advantageous over traditional precursors, avoiding detrimental effects on biomolecular drugs (Wang & Friess, 2017).
Substrate for Silicateins in Marine Sponge Skeleton Formation : Tetrakis(2-hydroxyethyl) orthosilicate is proposed as a substrate for silicateins, enzymes crucial in marine sponge skeleton formation. It shows more intensive reaction compared to tetraethyl orthosilicate, likely due to higher water solubility and hydrolysis rate (Povarova et al., 2015).
Consolidation of Cementitious Materials in Heritage Structures : Tetrakis(2-hydroxyethyl) orthosilicate, along with nanosilica or nanolime, is used to consolidate cementitious materials in heritage structures. It not only fills the pores in substrates but also reacts with the cement, enhancing the strength and water repellence while preserving the original color and gloss (Barberena-Fernández et al., 2019).
Improvement of Corrosion Protection Properties of Epoxy Coatings : Tetraethyl orthosilicate is used to enhance the corrosion protection properties of epoxy coatings. Incorporating SiO2-graphene oxide nanohybrids in epoxy coatings significantly increases their adhesion strength and water contact angle, enhancing corrosion protection performance (Pourhashem et al., 2017).
Safety And Hazards
Tetrakis(2-ethoxyethyl) orthosilicate is classified as causing serious eye damage/eye irritation (Category 2, H319) and may damage fertility or the unborn child (Reproductive toxicity Category 1B, H360) . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tetrakis(2-ethoxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUQUOINFJTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066370 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(2-ethoxyethyl) orthosilicate | |
CAS RN |
18407-94-8 | |
| Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















